![molecular formula C14H21NO5S B345258 4-[(2,5-Dimetoxi-fenil)sulfonil]-2,6-dimetilmorfolina CAS No. 438228-86-5](/img/structure/B345258.png)

4-[(2,5-Dimetoxi-fenil)sulfonil]-2,6-dimetilmorfolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

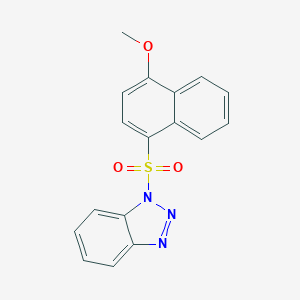

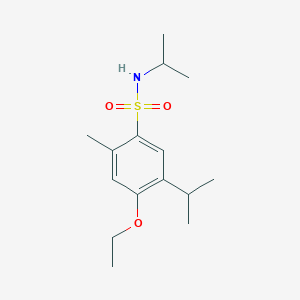

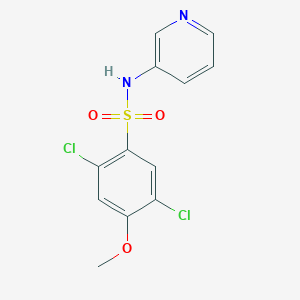

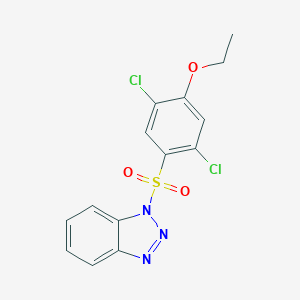

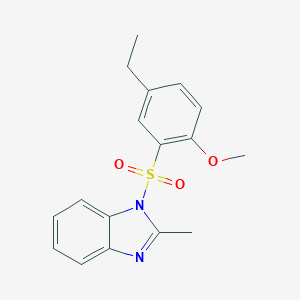

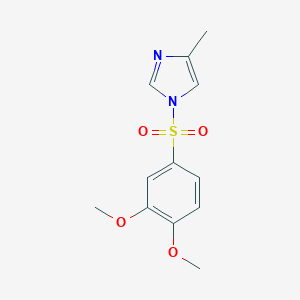

“4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C14H21NO5S . It has an average mass of 315.385 Da and a monoisotopic mass of 315.114044 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonyl group attached to a 2,5-dimethoxyphenyl group and a 2,6-dimethylmorpholine group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H21NO5S and an average mass of 315.385 Da . Additional physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Mecanismo De Acción

The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the inhibition of chloride channels by binding to a conserved lysine residue in the channel pore. This results in the prevention of chloride ion transport across the membrane. 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of other ion channels and transporters, including the anion exchanger and the Na+/H+ exchanger.

Biochemical and Physiological Effects:

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has a variety of biochemical and physiological effects, depending on the specific application. Inhibition of chloride channels by 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine can lead to changes in cell volume regulation, ion homeostasis, and fluid secretion. 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the transport of bicarbonate, which can affect acid-base balance in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its specificity for chloride channels. This allows for the selective inhibition of these channels, without affecting other ion channels or transporters. However, 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has limitations in terms of its potency and specificity for different chloride channels. Additionally, 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.

Direcciones Futuras

For the use of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in scientific research include the development of more potent and specific inhibitors, investigation of its role in regulating other ion channels and transporters, and exploration of its therapeutic potential in disease states.

Métodos De Síntesis

The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to obtain 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. The overall reaction scheme is as follows:

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

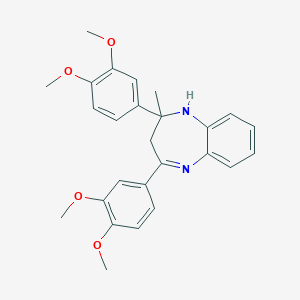

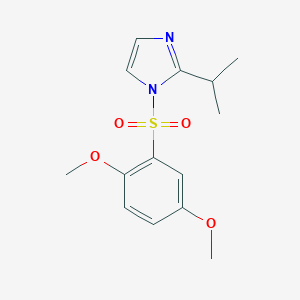

Las características estructurales del compuesto sugieren una posible actividad anticancerígena. Específicamente, el sustituyente N-sulfonilo aumenta su solubilidad en agua, lo cual es crucial para la administración del fármaco. Los investigadores han sintetizado imidazolinas cis-2,4,5-tris (alcoxi-fenil) hidrofílicas y han estudiado su impacto en las interacciones proteína-proteína. Estos derivados inhiben la interacción MDM2 / MDMX-p53, estabilizan p53 e inducen la expresión de p21 en líneas celulares de cáncer .

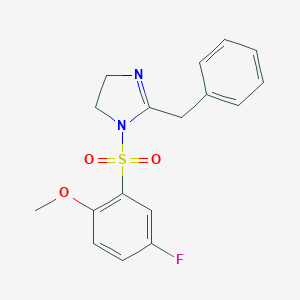

Actividad Anti-VIH

Los derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino] N (4,6-dimetil-2-pirimidinil) -benceno se han cribado para detectar actividad anti-VIH. Aunque no están directamente relacionados con el compuesto en cuestión, esto destaca el potencial de estructuras similares en la investigación antiviral .

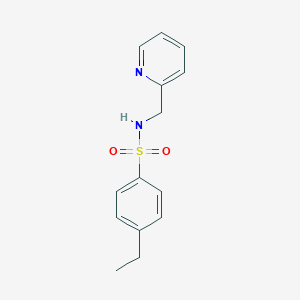

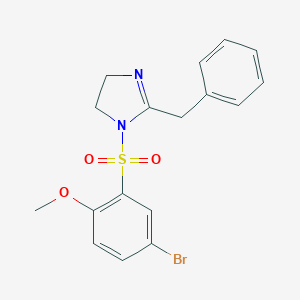

Síntesis de β-Lactámicos

La versatilidad del compuesto se extiende a la síntesis de β-lactámicos. Por ejemplo, 2- [2- (3,4-Dimetoxi-fenil) -4-oxo-1- (tolueno-4-sulfonil) -azetidin-3-il] -4-nitroisoindol-1,3-diona, un derivado, se obtuvo a través de una reacción que involucra β-lactámicos y cloruro de toluenosulfonilo .

Propiedades

IUPAC Name |

4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAVLDXJBUJZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B345225.png)